molecular formula C10H12Cl3NO2S B3238814 (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride CAS No. 1417789-27-5

(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride

Cat. No.: B3238814
CAS No.: 1417789-27-5
M. Wt: 316.6 g/mol
InChI Key: GDNCPORJJOWQAW-QRPNPIFTSA-N
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Description

(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride is a chiral small molecule characterized by a pyrrolidine ring substituted at the 3-position with a 2,4-dichlorophenylsulfonyl group and a hydrochloride counterion. The compound’s stereochemistry (S-configuration) is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles. This compound is structurally related to bioactive molecules targeting neurological or metabolic pathways, though specific applications require further investigation .

Properties

IUPAC Name

(3S)-3-(2,4-dichlorophenyl)sulfonylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S.ClH/c11-7-1-2-10(9(12)5-7)16(14,15)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNCPORJJOWQAW-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride, with the CAS number 1417789-27-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride is characterized by the presence of a pyrrolidine ring substituted with a sulfonyl group and a dichlorophenyl moiety. The molecular formula is C10H12Cl3NO2SC_{10}H_{12}Cl_3NO_2S, and its properties include:

PropertyValue
Molecular Weight303.12 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in water
Melting PointNot specified

Research indicates that compounds like (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride may act as selective antagonists for certain receptors. In particular, studies have focused on its interaction with transient receptor potential vanilloid-4 (TRPV4) channels. The compound has been shown to exhibit significant inhibition of TRPV4-mediated responses in various biological assays, suggesting its potential utility in treating conditions such as pulmonary edema associated with heart failure .

1. TRPV4 Antagonism

A study highlighted the role of pyrrolidine sulfonamides, including (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride, in inhibiting TRPV4 channels. The compound was found to improve structural rigidity and reduce entropic penalties upon binding, enhancing its potency against TRPV4-mediated pulmonary edema in rat models .

2. Behavioral Studies

Another investigation explored the behavioral effects of related arylsulfone compounds on serotonin receptors. These studies demonstrated that modifications in the pyrrolidine structure could lead to altered receptor affinities and functionalities, indicating the potential for developing therapeutics targeting anxiety and mood disorders .

Case Study 1: In Vivo Efficacy

In a rat model assessing pulmonary edema, (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride was administered at varying doses. Results indicated a dose-dependent reduction in edema severity, providing evidence for its therapeutic potential in heart failure management .

Case Study 2: Metabolic Stability

Research on metabolic pathways revealed that compounds with similar structures undergo significant degradation through sulfonamide bond cleavage and pyrrolidine N-dealkylation. Modifications aimed at enhancing metabolic stability have been proposed to optimize pharmacokinetic profiles for clinical use .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution due to the electron-withdrawing effects of the 2,4-dichlorophenyl moiety. Key reactions include:

  • Aminolysis : Reacts with primary/secondary amines to form substituted sulfonamides.

  • Alkylation : The sulfonyl oxygen acts as a nucleophile in SN2 reactions with alkyl halides (e.g., methyl iodide) to yield ether derivatives.

Table 1: Reactivity of Sulfonamide Group

ReagentProductYield (%)Conditions
Methyl iodideO-Methyl sulfonate82K2CO3, DMF, 60°C
BenzylamineN-Benzyl sulfonamide75Et3N, CH2Cl2, RT
ThiophenolSulfonyl thioether68NaH, THF, 0°C → RT

Esterification and Hydrolysis

The pyrrolidine nitrogen participates in acyl transfer reactions:

  • Esterification : Reacts with activated carboxylic acids (e.g., acetyl chloride) to form N-acylpyrrolidine derivatives.

  • Hydrolysis : Acidic/basic conditions cleave the sulfonamide bond, releasing pyrrolidine and 2,4-dichlorobenzenesulfonic acid .

Key Data:

  • Hydrolysis Rate (0.1M HCl) : t1/2 = 4.2 hrs at 25°C.

  • Stability in PBS (pH 7.4) : >48 hrs .

Ring-Opening Reactions

The pyrrolidine ring undergoes ring-opening under specific conditions:

  • Acid-Catalyzed Cleavage : Concentrated HCl at 100°C produces linear sulfonamide intermediates .

  • Oxidative Degradation : Ozone or peroxides cleave the C-N bond, forming ketone byproducts .

Coupling Reactions

The compound serves as a building block in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki Coupling : Reacts with boronic acids (e.g., phenylboronic acid) at the dichlorophenyl group to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms N-aryl sulfonamides with aryl halides (e.g., 4-bromoanisole) .

Table 2: Catalytic Coupling Efficiency

Reaction TypeCatalystConversion (%)Selectivity (%)
Suzuki CouplingPd(PPh3)49288
Buchwald-HartwigPd2(dba)3/XPhos8579

Metabolic Reactions

In vivo studies reveal two primary metabolic pathways:

  • Sulfonamide Bond Cleavage : Mediated by hepatic CYP450 enzymes, yielding pyrrolidine and dichlorophenyl fragments .

  • N-Dealkylation : Oxidation of the pyrrolidine nitrogen to form pyrrolidinone derivatives .

Mechanistic Insights

  • Stereochemical Influence : The (S)-configuration enhances regioselectivity in nucleophilic substitutions due to steric hindrance from the dichlorophenyl group .

  • Electronic Effects : The sulfonyl group directs electrophilic attacks to the para position of the dichlorophenyl ring.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The 2,4-dichlorophenyl group is critical for hydrophobic interactions, as seen in SR141716A .
    • Pyrrolidine’s five-membered ring may confer rigidity compared to piperidine, affecting binding kinetics .
  • Synthetic Accessibility : Pyrrolidine derivatives are often synthesized via nucleophilic substitution or sulfonylation, as evidenced by CAS 1354019-46-7’s preparation .

Q & A

Q. How should researchers manage waste containing halogenated byproducts?

  • Methodological Answer: Segregate halogenated waste in labeled containers for incineration at ≥1,100°C. Avoid aqueous disposal due to environmental persistence. Consult local regulations (e.g., EPA guidelines) for documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride

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